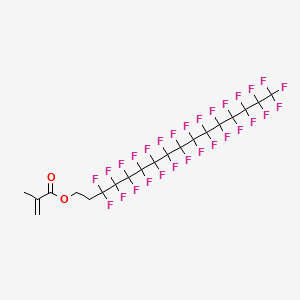

2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester

Description

This compound is a highly fluorinated methacrylate ester, characterized by a perfluorinated hexadecyl chain (C16) with 29 fluorine atoms (nonacosafluoro) and a terminal trifluoromethyl group. Its molecular formula is C21H11F29O2, and it belongs to the per- and polyfluoroalkyl substances (PFAS) family, which are known for their chemical stability, hydrophobic/lipophobic properties, and persistence in the environment . The long fluorinated chain enhances its thermal and chemical resistance, making it suitable for applications in coatings, surfactants, and specialty polymers. However, its environmental persistence has led to regulatory scrutiny, as noted in NEC Corporation’s procurement restrictions .

Properties

CAS No. |

4980-53-4 |

|---|---|

Molecular Formula |

C20H9F29O2 C14F29CH2CH2OC(O)C(CH3)=CH2 |

Molecular Weight |

832.2 g/mol |

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C20H9F29O2/c1-5(2)6(50)51-4-3-7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)15(37,38)16(39,40)17(41,42)18(43,44)19(45,46)20(47,48)49/h1,3-4H2,2H3 |

InChI Key |

KLVRPMUTIRAYBC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

- Reagents: Methacrylic acid and perfluorinated hexadecyl alcohol.

- Catalyst: Strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids.

- Conditions: Typically refluxed under anhydrous conditions, often with removal of water by azeotropic distillation to drive the reaction forward.

- Outcome: High yield of the desired ester with minimal side reactions.

Acid Chloride Route

- Step 1: Conversion of methacrylic acid to methacryloyl chloride using reagents like thionyl chloride or oxalyl chloride.

- Step 2: Reaction of methacryloyl chloride with the perfluorinated hexadecyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid formed.

- Advantages: Faster reaction rate and higher purity of ester.

- Disadvantages: Use of corrosive reagents and generation of acid chloride intermediates require careful handling.

Enzymatic Esterification

- Catalyst: Lipases or esterases under mild conditions.

- Advantages: Environmentally friendly, mild reaction conditions, and high selectivity.

- Limitations: Lower yields and longer reaction times compared to chemical methods.

Representative Data Table: Esterification Conditions and Yields

| Method | Catalyst/Agent | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Acid-Catalyzed | Sulfuric acid | Reflux, azeotropic removal | 85-90 | >98 | Requires water removal |

| Acid Chloride Route | Thionyl chloride + Base | Room temp to mild heating | 90-95 | >99 | Faster, higher purity |

| Enzymatic Esterification | Lipase (e.g., Candida antarctica) | 30-50°C, solvent-free or organic solvent | 70-80 | >95 | Eco-friendly, longer reaction |

Research Outcomes and Optimization

- Catalyst selection: Studies indicate acid chloride methods provide superior yields and purity, but acid-catalyzed esterification remains widely used due to simpler reagent handling.

- Water removal: Continuous removal of water during acid-catalyzed esterification shifts equilibrium toward ester formation, increasing yield.

- Temperature control: Elevated temperatures accelerate esterification but may risk polymerization of methacrylic acid; thus, temperature optimization is crucial.

- Purification: Post-reaction purification typically involves vacuum distillation or chromatography to eliminate unreacted starting materials and side products.

Additional Considerations

- Polymerization Inhibition: Methacrylic acid and its esters are prone to polymerization; inhibitors such as hydroquinone or monomethyl ether hydroquinone are often added during synthesis to prevent premature polymerization.

- Handling of Perfluorinated Alcohols: Due to their chemical inertness and low reactivity, activation or prolonged reaction times may be necessary.

- Environmental and Safety Aspects: The use of perfluorinated compounds requires consideration of environmental persistence and toxicity; thus, synthesis should be conducted with appropriate containment and waste management.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester undergoes several types of chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.

Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.

Substitution Reactions: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

Polymers: The polymerization of this compound results in the formation of fluorinated polymers with high thermal stability and chemical resistance.

Substituted Esters: Substitution reactions yield various substituted esters with different functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester has numerous applications in scientific research, including:

Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Investigated for its potential use in coatings for medical implants due to its biocompatibility and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester involves its interaction with various molecular targets and pathways. The fluorinated ester group imparts unique properties, such as low surface energy and high chemical resistance, which contribute to its effectiveness in various applications. The compound’s ability to form stable polymers and coatings is attributed to its strong carbon-fluorine bonds and the presence of the ester group, which facilitates polymerization and cross-linking reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related fluorinated acrylates and methacrylates, focusing on chain length, fluorine content, and functional groups. Key analogs include:

Key Findings:

NEC Corporation’s 2023 guidelines restrict the use of long-chain PFAS, including the target compound, due to their environmental and health risks .

Bioactivity and Structural Similarity :

- Studies show that fluorinated acrylates with similar structures cluster together in bioactivity profiles, suggesting shared modes of action (e.g., protein binding or lipid membrane disruption) .

- Computational models (e.g., Tanimoto and Dice similarity metrics) confirm that structural analogs with overlapping fluorine patterns exhibit comparable chemical behaviors .

Regulatory Trends :

- The target compound and its C14 analog are classified as “Substances of Very High Concern” (SVHC) under EU regulations due to persistent, bioaccumulative, and toxic (PBT) properties .

- Short-chain alternatives (e.g., C6 or C8) are increasingly adopted but may still pose risks due to transformation into persistent metabolites .

Research and Industrial Relevance

- Material Science : The compound’s fluorinated tail enhances surface properties in coatings, reducing friction and improving water repellency. However, alternatives with ether-linked fluorinated segments (e.g., CF3(CF2)3OCH2-) are being explored for lower environmental impact .

- Environmental Monitoring : Detected in industrial effluents and biological samples, emphasizing the need for advanced remediation techniques .

Biological Activity

The compound 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl ester (commonly referred to as a fluorinated acrylate) is a complex chemical with significant implications in various industrial applications. This article explores its biological activity based on current research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₃₃H₃F₉O₂

- CAS Number : 1996-88-9

This compound features a long-chain fluorinated alkyl group which contributes to its unique properties such as hydrophobicity and resistance to degradation.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity. The following table summarizes key findings from recent toxicological studies:

Metabolism and Excretion

The metabolism of this compound involves rapid hydrolysis by carboxylesterases into methacrylic acid and corresponding alcohols. The half-life for the parent compound is relatively short due to first-pass metabolism in the liver:

- Half-Life : Approximately 23.8 minutes

- Metabolites : Methacrylic acid and alcohols are cleared predominantly via liver pathways .

Environmental Impact

Fluorinated compounds like this ester are persistent in the environment. They can accumulate in biological systems and have been associated with various ecological risks. The following points summarize the environmental concerns:

- Bioaccumulation Potential : High due to long-chain fluorinated structures.

- Persistence : Resistant to degradation processes in natural environments.

- Indirect Emissions : Can contribute to the formation of perfluorinated carboxylic acids (PFCAs) .

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study assessed the impact of fluorinated acrylates on aquatic life. It was found that exposure led to significant disruptions in reproductive behaviors among fish species. The study highlighted the need for stringent regulations on the use of such compounds in industries that may discharge wastewater into aquatic systems.

Case Study 2: Human Health Risk Evaluation

An evaluation conducted by AICIS indicated that while there are potential risks associated with exposure to this compound through industrial use, no significant reproductive or developmental toxicity was observed at regulated exposure levels. Continuous monitoring is recommended to ensure safety standards are upheld .

Q & A

Basic Research Question

- 19F NMR Spectroscopy : Critical for confirming the perfluorohexadecyl chain’s integrity. Peaks between -70 to -130 ppm (CF3, CF2 groups) should align with reference spectra for similar perfluorinated esters .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative-ion mode to detect the molecular ion ([M-H]⁻) and verify the molecular formula (e.g., C20H14F29O2) .

- FT-IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and absence of carboxylic acid O-H bands (~2500-3500 cm⁻¹) .

How can computational chemistry optimize reaction pathways for synthesizing this ester?

Advanced Research Question

- Reaction Mechanism Modeling : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate transition states and identify energy barriers in esterification. Compare activation energies for acid-catalyzed vs. base-mediated pathways .

- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict fluorinated solvent efficacy in stabilizing intermediates .

- Machine Learning Integration : Train models on existing PFAS reaction datasets to predict optimal catalysts or temperatures, reducing trial-and-error experimentation .

What are the environmental persistence mechanisms of this compound, and how can its degradation be studied experimentally?

Advanced Research Question

- Hydrolytic Stability : Conduct accelerated aging studies in buffered solutions (pH 3–10) at 50–80°C. Monitor degradation via LC-MS/MS for perfluorinated carboxylic acid byproducts .

- Photolytic Degradation : Expose to UV-Vis light (λ = 254–365 nm) in aqueous matrices. Use radical traps (e.g., tert-butanol) to identify reactive oxygen species (ROS)-mediated pathways .

- Microbial Resistance : Perform OECD 301B biodegradation tests with activated sludge. Fluorinated chains resist enzymatic cleavage, likely resulting in <1% mineralization over 28 days .

How should researchers handle and store this compound to prevent decomposition or contamination?

Basic Research Question

- Storage Conditions : Store in airtight, fluoropolymer-lined containers at -20°C under argon to minimize hydrolysis and oxidative degradation .

- Handling Protocols : Use gloveboxes with PFAS-free gloves (e.g., nitrile) to avoid leaching of contaminants. Dedicate equipment (e.g., glassware) to prevent cross-contamination .

- Waste Disposal : Incinerate at >1000°C with caustic scrubbing to prevent release of HF or perfluorinated fragments .

What strategies are effective for incorporating this ester into fluoropolymer matrices for advanced material applications?

Advanced Research Question

- Copolymer Design : Radical polymerization with monomers like tetrafluoroethylene requires initiators (e.g., AIBN) at 60–80°C. Monitor molecular weight via GPC with fluorinated calibration standards .

- Surface Modification : Graft onto substrates via plasma treatment. Use XPS to confirm surface fluorine content and contact angle measurements to assess hydrophobicity .

- Thermal Stability Analysis : Perform TGA under N2 to evaluate decomposition temperatures (>300°C expected due to perfluoroalkyl chain stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.